tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate
Description
Properties
Molecular Formula |
C15H23N3O3 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 2-oxospiro[5,6-dihydro-1H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)17-7-4-15(5-8-17)6-9-18-11(15)10-12(19)16-18/h10H,4-9H2,1-3H3,(H,16,19) |
InChI Key |
JAQWDXBGYMAQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN3C2=CC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate typically involves the construction of the spirocyclic core by cyclization reactions starting from appropriately functionalized piperidine and pyrazole precursors. The key steps include:
- Formation of β-keto esters from N-Boc-protected piperidine derivatives.
- Conversion of β-keto esters to β-enamino diketones.
- Cyclization with hydrazine or substituted hydrazines to form the pyrazole ring.
- Spirocyclization to fuse the piperidine ring with the pyrazole core.
- Introduction of the tert-butyl carbamate protecting group (Boc) at the piperidine nitrogen.
This approach leverages the regioselective synthesis of heterocyclic amino acid-like derivatives as building blocks for the spirocyclic framework.
Detailed Synthetic Route
Based on the literature, particularly a 2021 study on N-Boc-piperidinyl pyrazole derivatives and related patents, the preparation proceeds as follows:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of β-keto esters from N-Boc-piperidine carboxylic acids | N-Boc-piperidine-4-carboxylic acid + Meldrum’s acid, EDC·HCl, DMAP, followed by methanolysis | β-keto esters (compounds 2a–c) |
| 2 | Formation of β-enamino diketones | Treatment of β-keto esters with N,N-dimethylformamide dimethyl acetal (DMF·DMA) | β-enamino diketones (compounds 3a–c) |
| 3 | Cyclization with hydrazines | Reaction of β-enamino diketones with various N-mono-substituted hydrazines or hydrazine hydrate | Formation of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates (compounds 5a–i) |
| 4 | Spirocyclization and final modifications | Intramolecular cyclization to form the spiro[piperidine-pyrrolo[1,2-b]pyrazole] core; Boc protection maintained | Target compound this compound |
Reaction Specifics and Yields
- The initial β-keto ester formation is efficient, with high yields reported due to the use of Meldrum’s acid and carbodiimide coupling agents.
- The β-enamino diketone intermediates are stable and suitable for subsequent cyclization.
- Cyclization with hydrazines proceeds with fair to good yields (typically 50–80%), depending on the substituents on the hydrazine.
- The Boc protecting group on the piperidine nitrogen is crucial for regioselectivity and stability during the synthetic sequence.
- The final spirocyclization step involves intramolecular nucleophilic attack forming the spiro center at the piperidine 4-position and the pyrazole ring.
Representative Scheme
A simplified reaction scheme based on the literature is as follows:
- N-Boc-piperidine-4-carboxylic acid → (Meldrum’s acid, EDC·HCl, DMAP) → β-keto ester
- β-keto ester → (DMF·DMA) → β-enamino diketone
- β-enamino diketone + phenylhydrazine or hydrazine derivatives → pyrazole intermediate
- Intramolecular cyclization → spirocyclic this compound
Exhaustive Research Findings
Patent Literature
- A 2011 Pfizer patent (WO2011058473A1) discloses pyrazolo-spiroketone derivatives, including similar spirocyclic compounds with piperidine and pyrazole motifs. The patent details synthetic routes involving β-keto esters and hydrazine cyclizations to yield spirocyclic cores relevant to acetyl-CoA carboxylase inhibition.
- Another patent (WO2012143813A1) describes related spirocyclic pyrazole derivatives with variations in substituents and protecting groups, highlighting the versatility of the β-enamino diketone approach for spirocycle construction.
Peer-Reviewed Publications
- The 2021 article in Molecules (PMC8270337) provides a comprehensive synthetic methodology for N-Boc-piperidinyl-1H-pyrazole-4-carboxylates, which are direct precursors to spirocyclic compounds like the target molecule. The study confirms the regioselectivity and efficiency of the enamine method and hydrazine cyclization steps, with detailed characterization data supporting the formation of the spirocyclic structure.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Key Reagents | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | β-keto ester (2a–c) | Meldrum’s acid, EDC·HCl, DMAP | Carbodiimide-mediated coupling | High (80–90%) | Starting from N-Boc-piperidine acids |
| 2 | β-enamino diketone (3a–c) | N,N-Dimethylformamide dimethyl acetal | Enamine formation | Moderate to High (70–85%) | Precursor for pyrazole ring |
| 3 | Pyrazole derivatives (5a–i) | Phenylhydrazines or hydrazine hydrate | Cyclization | Moderate (50–80%) | Substituent dependent |
| 4 | Spirocyclic target compound | Intramolecular cyclization | Spirocyclization | Moderate to High | Boc group retained |
Chemical Reactions Analysis
tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .
Scientific Research Applications
tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate
- CAS Registry Number : 2751664-12-5
- Molecular Formula : C₁₅H₂₃N₃O₃
- Molecular Weight : 293.36 g/mol
Structural Features: This compound features a spirocyclic framework combining a piperidine ring and a pyrrolo[1,2-b]pyrazole moiety. The tert-butyl carboxylate group at position 1 enhances steric bulk and modulates solubility.
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with analogues identified in the evidence, focusing on structural motifs, synthetic accessibility, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Comparative Insights
Reactivity and Functionalization
- The chloro-substituted analogue (CAS in ) exhibits enhanced electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
Physicochemical Properties
- Solubility : The tert-butyl carboxylate group confers moderate lipophilicity, comparable to ’s benzyl-substituted analogue (LogP ~2.5–3.0 estimated).
- Stability: The spirocyclic framework likely enhances conformational rigidity, similar to the pyrano-pyrazole derivative in , which shows thermal stability up to 200°C .
Biological Activity
The compound tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate (CAS No. 2751664-12-5) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
- Molecular Formula : C15H23N3O3
- Molar Mass : 293.37 g/mol
- Structure : The compound features a complex spirocyclic structure that is characteristic of many biologically active molecules.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain protein-protein interactions crucial for cellular signaling pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. For instance, it was noted to block the proliferation of MLL leukemia cells at submicromolar concentrations (GI50 = 0.55 µM) .
- Selectivity : It has a selectivity index (SI) indicating its preferential activity toward cancer cells over normal cells, suggesting a potential therapeutic window .
- Binding Affinity : The compound demonstrates strong binding affinity to menin, which is a critical protein involved in MLL leukemia pathology (Kd = 24 nM) .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
Cell Line GI50 (µM) Selectivity Index MLL-AF9 0.55 < 6 Normal Cells >3 - - Mechanistic Insights :
- Off-target Activity :
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing tert-Butyl 2'-oxo-spiro compounds, and how are intermediates monitored?
- Methodology :
- Mixed anhydride formation : React carboxylic acids with isobutyl chloroformate and DIPEA in CH₂Cl₂ at room temperature (RT) for 2 hours. Monitor consumption via LC-MS .
- Amide coupling : Add nucleophiles (e.g., 2-amino-2-methylpropanol) to the anhydride, stir overnight, and purify via flash chromatography (25 g silica, 0–100% EtOAc/hexane gradient) .
- Yield optimization : Typical yields range from 50–60%, with purity confirmed by HRMS and NMR (e.g., δ 1.44 ppm for tert-butyl protons) .
Q. How should researchers characterize the compound’s structural integrity?
- Analytical workflow :
- NMR : Assign spirocyclic protons using ¹H/¹³C NMR (e.g., piperidine C=O at ~155 ppm, pyrrolo[1,2-b]pyrazole protons at δ 6.2–7.8 ppm) .
- X-ray crystallography : Resolve spiro-conformation ambiguity (e.g., dihedral angles between piperidine and pyrazole rings) .
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .
Q. What safety protocols are critical for handling this compound?
- Hazard mitigation :
- Use PPE (nitrile gloves, lab coat, goggles) due to acute oral toxicity (LD₅₀: 300–2000 mg/kg) and skin irritation risks .
- Store in inert atmosphere (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case study : Discrepancies in ¹H NMR integration (e.g., overlapping peaks from diastereotopic protons).
- Solution : Use 2D NMR (COSY, NOESY) to assign spin systems. For example, NOE correlations between piperidine H-3 and pyrrolo H-5 confirm spatial proximity .
- Validation : Compare experimental HRMS (e.g., [M+H]⁺ = 331.1654) with theoretical values (Δ < 2 ppm) .
Q. What strategies optimize catalytic coupling reactions involving this spiro scaffold?
- Pd-mediated cross-coupling :
- Conditions : Use Pd(OAc)₂/X-Phos (2.5 mol%), Cs₂CO₃ in dioxane at 100°C for 12 hours .
- Challenges : Steric hindrance from the tert-butyl group reduces coupling efficiency (yields drop by ~20% vs. non-spiro analogues) .
- Workaround : Introduce electron-withdrawing substituents to activate the boronate intermediate (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
Q. How does the compound’s solubility profile impact formulation for biological assays?
- Data-driven approach :
- Solubility : ~2.3 mg/mL in DMSO; <0.1 mg/mL in aqueous buffers (pH 7.4) .
- Formulation : Use cyclodextrin-based solubilizers or PEG-400 co-solvents to enhance bioavailability .
Q. What synthetic routes enable late-stage functionalization of the pyrrolo[1,2-b]pyrazole core?
- Methodology :
- C–H activation : Employ Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) for regioselective arylation at C-6 .
- Photoredox catalysis : Install trifluoromethyl groups using Ru(bpy)₃²⁺ and Togni’s reagent (yield: 45–55%) .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
